Monoamine Oxidase A (MAO-A) Inhibitory Activity: A 40 µM Baseline Differentiates This Scaffold from Potent Low-Micromolar Antiparkinsonian Isoxazole Leads
The target compound exhibits weak inhibitory activity against recombinant human MAO-A, with an IC₅₀ of 40,000 nM (40 µM) [1]. This represents a >10-fold decrease in potency compared to optimized antiparkinsonian isoxazole leads reported in the literature: for example, compound 3l displayed an MAO-A IC₅₀ of 5.35 µM, and compound 5 showed an IC₅₀ of 3.29 µM in the same assay format [2]. While this lower potency precludes the target compound from being a lead itself, it establishes a defined baseline from which the 4-chloro-2-methoxyphenyl motif can be optimized, making it a valuable early-stage fragment or scaffold for SAR exploration.
| Evidence Dimension | MAO-A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 40,000 nM (40 µM) |
| Comparator Or Baseline | Literature isoxazole leads: 3l IC₅₀ = 5.35 µM; 5 IC₅₀ = 3.29 µM |
| Quantified Difference | Target compound is 7.5- to 12.1-fold less potent |
| Conditions | Recombinant human MAO-A; Amplex Red/horseradish peroxidase fluorescence assay; 15-min incubation |
Why This Matters
A precisely quantified weak baseline allows medicinal chemists to measure the impact of subsequent chemical modifications and avoid misinterpreting assay noise as activity.
- [1] BindingDB. BDBM50468058 (CHEMBL1559759). IC₅₀ data for 3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine against human MAO-A. View Source
- [2] Kumar, S., et al. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Molecular Diversity, 2023, 27, 1235-1248. View Source
